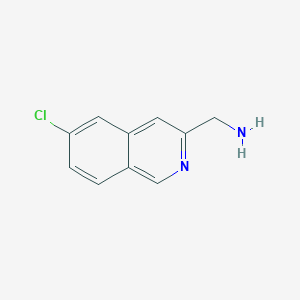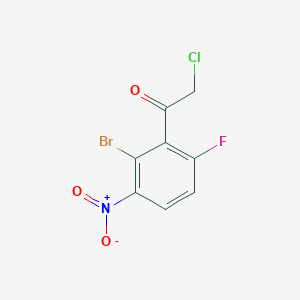
1-(2-Bromo-6-fluoro-3-nitrophenyl)-2-chloroethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Bromo-6-fluoro-3-nitrophenyl)-2-chloroethan-1-one is an organic compound with the molecular formula C8H5BrClFNO3 This compound is characterized by the presence of bromine, fluorine, and nitro groups attached to a phenyl ring, along with a chloroethanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-6-fluoro-3-nitrophenyl)-2-chloroethan-1-one typically involves multi-step organic reactions. One common method includes the bromination of 2-fluoro-3-nitrophenyl ethanone, followed by chlorination. The reaction conditions often require the use of solvents such as dichloromethane or chloroform, and catalysts like iron(III) chloride to facilitate the halogenation processes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of hazardous chemicals like bromine and chlorine.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Bromo-6-fluoro-3-nitrophenyl)-2-chloroethan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine, fluorine, and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation to form different products depending on the oxidizing agent used.
Common Reagents and Conditions
Substitution: Sodium iodide in acetone for halogen exchange.
Reduction: Hydrogen gas with palladium on carbon.
Oxidation: Potassium permanganate in acidic medium.
Major Products Formed
Substitution: Formation of iodinated derivatives.
Reduction: Formation of 1-(2-Bromo-6-fluoro-3-aminophenyl)-2-chloroethan-1-one.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Applications De Recherche Scientifique
1-(2-Bromo-6-fluoro-3-nitrophenyl)-2-chloroethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-(2-Bromo-6-fluoro-3-nitrophenyl)-2-chloroethan-1-one exerts its effects depends on its interaction with molecular targets. The presence of electron-withdrawing groups like nitro and halogens can influence its reactivity and binding affinity to various enzymes and receptors. The compound may act by modifying the activity of these molecular targets, leading to changes in biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-6-fluoro-3-nitrophenylboronic acid pinacol ester .
- 1-(2-Bromo-6-fluoro-3-nitrophenyl)-ethanone .
Uniqueness
1-(2-Bromo-6-fluoro-3-nitrophenyl)-2-chloroethan-1-one is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both bromine and chlorine atoms, along with a nitro group, makes it a versatile compound for various synthetic and research purposes.
Propriétés
Formule moléculaire |
C8H4BrClFNO3 |
|---|---|
Poids moléculaire |
296.48 g/mol |
Nom IUPAC |
1-(2-bromo-6-fluoro-3-nitrophenyl)-2-chloroethanone |
InChI |
InChI=1S/C8H4BrClFNO3/c9-8-5(12(14)15)2-1-4(11)7(8)6(13)3-10/h1-2H,3H2 |
Clé InChI |
XIAJGLZIBRFGRC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1[N+](=O)[O-])Br)C(=O)CCl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


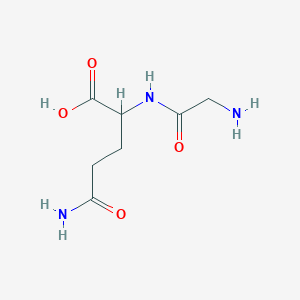
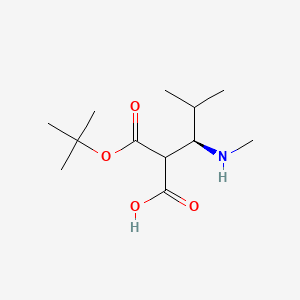
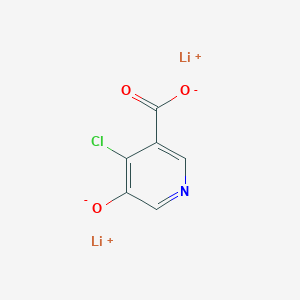
![6-Amino-5-chlorobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B12967137.png)
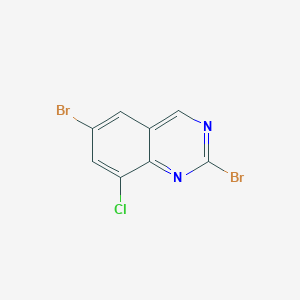
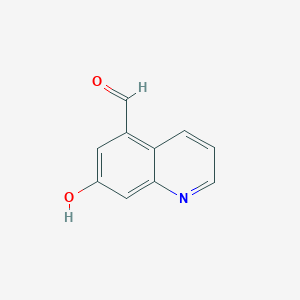
![2,4-Dibromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12967152.png)
![Pyrrolo[1,2-a]quinoxaline, 4,7-dichloro-](/img/structure/B12967159.png)

![(7-Bromo-4H-benzo[b]imidazo[1,2-d][1,4]oxazin-2-yl)methanol](/img/structure/B12967203.png)
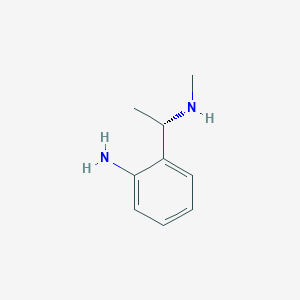
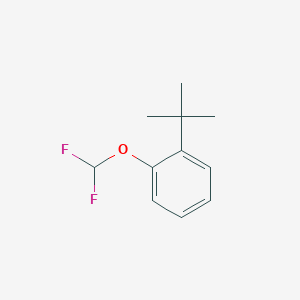
![(1R,2R,4R)-rel-1-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12967213.png)
